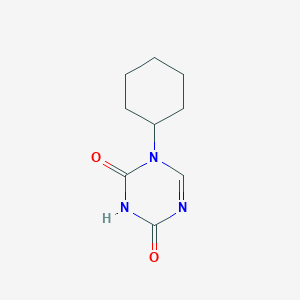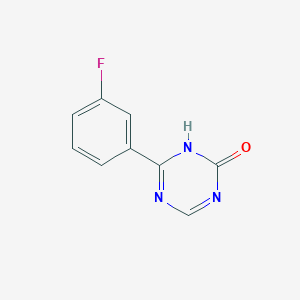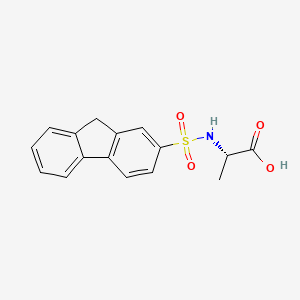
Benzyl2-(4-amino-1H-pyrazol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl2-(4-amino-1H-pyrazol-1-yl)acetate is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with an amino group at the 4-position and an acetate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl2-(4-amino-1H-pyrazol-1-yl)acetate typically involves the reaction of benzyl bromide with 4-amino-1H-pyrazole in the presence of a base, followed by esterification with acetic anhydride. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: Room temperature to moderate heating (50-80°C)
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions using reagents like sodium azide (NaN3) or alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: Pd/C under hydrogen atmosphere or LiAlH4 in dry ether
Substitution: NaN3 in DMF or alkyl halides in the presence of a base
Major Products:
Oxidation: Benzyl2-(4-nitro-1H-pyrazol-1-yl)acetate
Reduction: Benzyl2-(4-amino-1H-pyrazol-1-yl)ethanol
Substitution: Benzyl2-(4-azido-1H-pyrazol-1-yl)acetate
科学研究应用
Benzyl2-(4-amino-1H-pyrazol-1-yl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Benzyl2-(4-amino-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 4-position of the pyrazole ring can form hydrogen bonds with active sites of enzymes, while the benzyl and acetate groups can enhance its binding affinity and specificity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
相似化合物的比较
4-Amino-1H-pyrazole: Lacks the benzyl and acetate groups, making it less lipophilic and potentially less bioavailable.
Benzyl2-(4-nitro-1H-pyrazol-1-yl)acetate: Contains a nitro group instead of an amino group, which can significantly alter its reactivity and biological activity.
Benzyl2-(4-azido-1H-pyrazol-1-yl)acetate: Features an azido group, which can be used for click chemistry applications.
Uniqueness: Benzyl2-(4-amino-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern, which combines the reactivity of the pyrazole ring with the functional versatility of the benzyl and acetate groups. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
benzyl 2-(4-aminopyrazol-1-yl)acetate |
InChI |
InChI=1S/C12H13N3O2/c13-11-6-14-15(7-11)8-12(16)17-9-10-4-2-1-3-5-10/h1-7H,8-9,13H2 |
InChI 键 |
RGOBTFNTGKCHRC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=C(C=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


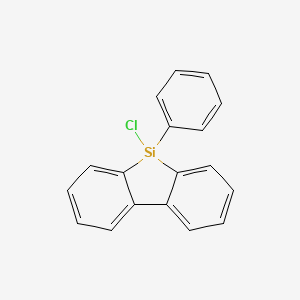
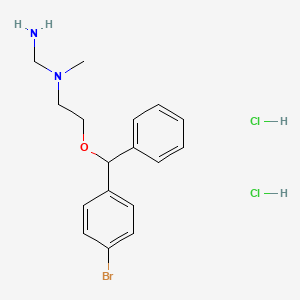
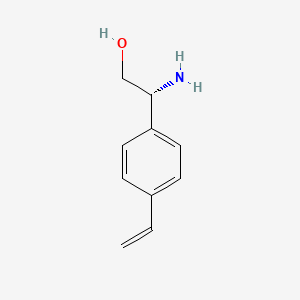

![2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)
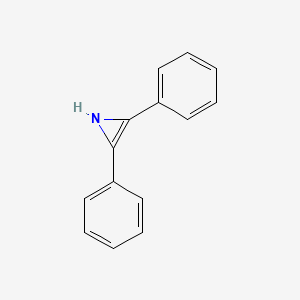

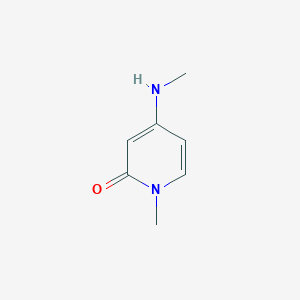

![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)
